AG 370

PDGFR inhibition tyrphostin IC50 comparison

AG 370 is a synthetic indole-based tyrphostin offering selective PDGFR tyrosine kinase inhibition (IC50=20 μM) with 41-fold selectivity over EGFR (IC50=820 μM). Unlike ATP-competitive PDGFR inhibitors, its moderate potency enables titratable pathway modulation—ideal for fibrosis models and PDGFR/EGFR comparative signaling studies without complete signal blockade. Its mechanism targets receptor autophosphorylation and downstream substrate phosphorylation (pp120, pp85, pp75) without interfering with ligand binding or receptor internalization, ensuring clean, interpretable data. Supplied as a crystalline solid (cis/trans mixture) for in vitro research use. Choose AG 370 when moderate, selective PDGFR inhibition is required for precise signaling dissection.

Molecular Formula C15H9N5
Molecular Weight 259.27 g/mol
Cat. No. B1632401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG 370
Molecular FormulaC15H9N5
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N
InChIInChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6-
InChIKeyCMMDWEJTQUTCKG-SDQBBNPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AG 370: A Selective Indole Tyrphostin PDGFR Kinase Inhibitor for Fibrosis and Oncology Research Procurement


AG 370 is a synthetic indole-based tyrphostin that acts as a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase . It is primarily recognized for its ability to block PDGF-induced mitogenesis and PDGF receptor autophosphorylation in human bone marrow fibroblasts [1]. Unlike broader-spectrum kinase inhibitors, AG 370 offers a distinct selectivity profile, demonstrating weak activity against the epidermal growth factor receptor (EGFR) . The compound is supplied as a crystalline solid, often as a cis/trans mixture with a purity of >95% . Its well-defined, though moderate, potency (IC50 = 20 μM) makes it a valuable chemical probe for investigating PDGFR-mediated signaling pathways in various disease models where subtle modulation is preferred [1].

Why AG 370 Cannot Be Simply Substituted with Other PDGFR Inhibitors Like AG 1296 or EGFR Blockers


Generic substitution of AG 370 with other PDGFR inhibitors or EGFR blockers is scientifically unsound due to critical differences in potency, selectivity, and mechanism of action. For instance, while Tyrphostin AG 1296 is a far more potent PDGFR inhibitor (IC50 = 0.3-0.5 μM), it is an ATP-competitive inhibitor with a distinct binding mode . Conversely, substituting AG 370 with an EGFR blocker like Tyrphostin AG 18 would fail to address PDGFR-mediated biology, as AG 18 is a potent EGFR inhibitor with significantly lower efficacy against PDGF-induced proliferation [1]. AG 370's specific profile—moderate PDGFR inhibition combined with a unique selectivity window against EGFR—is essential for experiments requiring PDGFR pathway interrogation without the confounding effects of potent off-target kinase inhibition or complete pathway shutdown. The quantitative evidence below confirms that these in-class compounds are not interchangeable for targeted research applications.

AG 370 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key PDGFR and EGFR Analogs


AG 370 vs. Tyrphostin AG 1296: Differentiating PDGFR Inhibitor Potency for Tailored Pathway Modulation

AG 370 exhibits moderate PDGFR kinase inhibition (IC50 = 20 μM), contrasting sharply with the high potency of Tyrphostin AG 1296 (IC50 = 0.3-1 μM) [1]. This ~20- to 66-fold difference in potency is a key differentiator for applications where complete receptor blockade may be undesirable or where a less potent chemical probe is needed to study partial inhibition effects [1]. Tyrphostin AG 1296's higher potency is attributed to its ATP-competitive mechanism, which may fully ablate receptor signaling at lower concentrations, whereas AG 370's more moderate effect allows for graded pathway interrogation .

PDGFR inhibition tyrphostin IC50 comparison

PDGFR vs. EGFR Selectivity: AG 370 Offers a 41-Fold Selectivity Window Unmatched by Dual or Potent EGFR Inhibitors

AG 370 demonstrates a clear selectivity for PDGFR over EGFR. It inhibits PDGF receptor kinase with an IC50 of 20 μM, while requiring a 41-fold higher concentration to inhibit the EGF receptor (IC50 = 820 μM) . This selectivity profile is distinct from Tyrphostin AG 1296, which shows no activity against EGFR , and from broader kinase inhibitors that may potently hit both receptors. AG 370's weak EGFR inhibition (IC50 = 50 μM for mitogenesis) also distinguishes it from dedicated EGFR blockers like AG 18, confirming its utility as a PDGFR-preferential probe [1].

kinase selectivity PDGFR EGFR off-target activity

Superior Efficacy Over EGFR Blocker AG 18 in PDGF-Induced Cellular Proliferation

In functional cellular assays, AG 370 was significantly more effective than Tyrphostin AG 18, a potent EGFR blocker, at inhibiting PDGF-induced proliferation of fibroblasts and the phosphorylation of associated intracellular protein substrates (pp120, pp85, and pp75) [1]. This head-to-head comparison demonstrates that AG 370's PDGFR-targeted mechanism translates to a direct functional advantage over agents targeting a different receptor tyrosine kinase (EGFR), reinforcing its role as a specific probe for PDGFR-mediated mitogenic signaling [1].

PDGF-induced mitogenesis functional assay AG 18 cellular proliferation

Biochemical Mechanism: AG 370 Inhibits PDGF Receptor Autophosphorylation and Downstream Substrate Phosphorylation

AG 370 exerts its inhibitory effect by blocking PDGF receptor autophosphorylation and the subsequent tyrosine phosphorylation of key intracellular protein substrates (pp120, pp85, and pp75) that co-precipitate with the PDGF receptor [1]. This mechanism was confirmed in both digitonin-permeabilized and intact human bone marrow fibroblasts, providing direct evidence of on-target activity within the cellular context [1]. Importantly, AG 370 does not affect [125I]PDGF internalization or enhance its binding, indicating a specific effect on kinase activity rather than ligand-receptor interaction [1].

autophosphorylation tyrosine phosphorylation mechanism of action pp120 pp85 pp75

Optimal Scientific and Preclinical Applications for AG 370 Based on Its Differentiated Profile


Investigating PDGFR Signaling in Fibrotic Diseases

AG 370 is ideally suited for in vitro studies exploring the role of PDGFR signaling in fibrosis models (e.g., pulmonary, hepatic, or bone marrow fibrosis). Its moderate potency (IC50 = 20 μM) allows researchers to titrate PDGFR inhibition to study partial versus full pathway suppression without immediate cytotoxicity or complete signal blockade, which can be a limitation of more potent inhibitors like AG 1296 [1]. This makes it a valuable tool for dissecting the dose-dependent contributions of PDGF signaling to fibroblast activation, proliferation, and extracellular matrix deposition [1].

PDGFR-Mediated Oncology Research: Differentiating from EGFR-Driven Proliferation

In cancer models where both PDGFR and EGFR signaling may be active (e.g., certain gliomas or sarcomas), AG 370's 41-fold selectivity for PDGFR over EGFR is a critical advantage. It allows researchers to specifically interrogate the PDGFR axis and differentiate its effects from those mediated by EGFR. The demonstrated superiority of AG 370 over the EGFR blocker AG 18 in inhibiting PDGF-induced proliferation [1] confirms its utility in such comparative signaling studies, providing clearer, target-specific data.

Chemical Probe for PDGF Receptor Autophosphorylation Assays

The well-characterized mechanism of AG 370, which involves direct inhibition of PDGF receptor autophosphorylation and downstream substrate (pp120, pp85, pp75) phosphorylation [1], makes it an excellent positive control or probe in biochemical and cellular assays designed to measure PDGFR activation status. Its action is specific to kinase activity and does not interfere with ligand binding or receptor internalization [1], ensuring clean, interpretable data in phospho-PDGFR Western blotting or ELISA experiments.

Comparative Pharmacology Studies: Benchmarking Novel PDGFR Inhibitors

Given its established, moderate potency and selectivity profile, AG 370 serves as an excellent reference compound (a 'benchmark') for screening and characterizing novel, next-generation PDGFR inhibitors. Its well-documented IC50 values (20 μM for PDGFR, 820 μM for EGFR) provide a quantitative baseline against which the potency and selectivity of new chemical entities can be rigorously compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG 370

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.